N-[1-(1-benzothiophen-2-yl)ethyl]-2-(2-oxopiperidin-1-yl)acetamide
Description
N-[1-(1-benzothiophen-2-yl)ethyl]-2-(2-oxopiperidin-1-yl)acetamide is a synthetic organic compound that features a benzothiophene moiety linked to an acetamide group via a piperidinyl ring
Properties
IUPAC Name |
N-[1-(1-benzothiophen-2-yl)ethyl]-2-(2-oxopiperidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-12(15-10-13-6-2-3-7-14(13)22-15)18-16(20)11-19-9-5-4-8-17(19)21/h2-3,6-7,10,12H,4-5,8-9,11H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYGJULWWHMZPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2S1)NC(=O)CN3CCCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-benzothiophen-2-yl)ethyl]-2-(2-oxopiperidin-1-yl)acetamide typically involves multiple steps:
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Formation of the Benzothiophene Intermediate: : The initial step often involves the synthesis of the benzothiophene core. This can be achieved through cyclization reactions involving thiophenes and suitable electrophiles under acidic or basic conditions.
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Alkylation: : The benzothiophene intermediate is then alkylated using ethylating agents such as ethyl bromide or ethyl iodide in the presence of a base like potassium carbonate.
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Formation of the Piperidinyl Acetamide: : The piperidinyl acetamide moiety is synthesized separately, typically starting from piperidine. The piperidine is acylated using acetic anhydride or acetyl chloride to form the acetamide derivative.
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Coupling Reaction: : The final step involves coupling the benzothiophene intermediate with the piperidinyl acetamide. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the benzothiophene moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.
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Reduction: : Reduction reactions can target the carbonyl group in the piperidinyl acetamide moiety. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the acetamide group. Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide (NaOH)
Major Products
Oxidation: Oxidized derivatives of the benzothiophene ring
Reduction: Reduced forms of the piperidinyl acetamide
Substitution: Substituted acetamide derivatives
Scientific Research Applications
N-[1-(1-benzothiophen-2-yl)ethyl]-2-(2-oxopiperidin-1-yl)acetamide has several applications in scientific research:
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Chemistry: : Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
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Biology: : Investigated for its potential as a bioactive compound. Studies focus on its interactions with enzymes and receptors, which could lead to the development of new drugs.
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Medicine: : Explored for its therapeutic potential, particularly in the treatment of neurological disorders and cancer. Its ability to cross the blood-brain barrier makes it a candidate for central nervous system (CNS) drugs.
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Industry: : Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[1-(1-benzothiophen-2-yl)ethyl]-2-(2-oxopiperidin-1-yl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and ion channels in the CNS.
Pathways Involved: Modulation of neurotransmitter release, inhibition of enzyme activity, and interaction with receptor sites.
These interactions can lead to various biological effects, such as neuroprotection, anti-inflammatory responses, and anticancer activity.
Comparison with Similar Compounds
Similar Compounds
N-[1-(1-benzothiophen-2-yl)ethyl]-2-(2-oxopiperidin-1-yl)acetamide: shares structural similarities with other benzothiophene derivatives and piperidinyl acetamides.
1-benzothiophene-2-carboxamide: Another benzothiophene derivative with potential biological activity.
2-(2-oxopiperidin-1-yl)acetamide: A simpler analog that lacks the benzothiophene moiety.
Uniqueness
Structural Features: The combination of the benzothiophene and piperidinyl acetamide moieties provides unique chemical and biological properties.
Biological Activity: Exhibits a broader range of biological activities compared to simpler analogs, making it a versatile compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
